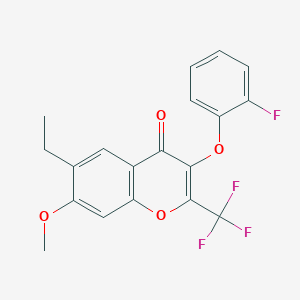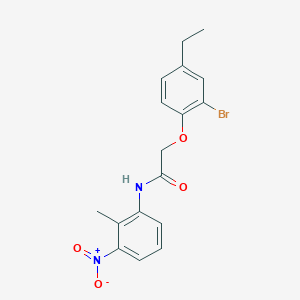
N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
描述
N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as DCMG, is a compound that has been widely used in scientific research for its potential therapeutic properties. DCMG belongs to the class of glycine transporter inhibitors and has been shown to have a significant impact on the central nervous system.
作用机制
DCMG works by inhibiting the reuptake of glycine, a neurotransmitter that is involved in the regulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in the modulation of synaptic plasticity and is involved in various neurological disorders. By inhibiting glycine reuptake, DCMG enhances the activity of the NMDA receptor, thus improving its function.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects on the central nervous system. It has been demonstrated to increase extracellular glycine levels in the brain, leading to enhanced NMDA receptor function. Additionally, DCMG has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the major advantages of using DCMG in lab experiments is its specificity towards the glycine transporter. This allows researchers to selectively target the glycine system without affecting other neurotransmitter systems. However, one of the limitations of using DCMG is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the use of DCMG in scientific research. One possible direction is the investigation of its therapeutic potential in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective glycine transporter inhibitors could lead to the development of novel therapeutics for various neurological disorders. Finally, the investigation of the long-term effects of DCMG on the central nervous system could provide valuable insights into its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, DCMG is a compound that has shown great promise in scientific research for its potential therapeutic properties in various neurological disorders. Its specificity towards the glycine transporter makes it an attractive target for drug development, and its impact on the NMDA receptor provides a potential avenue for the treatment of various neurological disorders. Further research is needed to fully understand the potential of DCMG as a therapeutic agent and to develop more potent and selective glycine transporter inhibitors.
科学研究应用
DCMG has been extensively researched for its potential therapeutic properties in various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. It has been shown to have a positive effect on the regulation of the glutamatergic system, which is implicated in the pathophysiology of these disorders.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-12-7-13(2)19(14(3)8-12)27(25,26)23(4)11-18(24)22-10-15-5-6-16(20)9-17(15)21/h5-9H,10-11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLHYYKBCJYFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3551133.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551134.png)
![N-(tert-butyl)-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3551135.png)
![N-(tert-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551140.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551147.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B3551158.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide](/img/structure/B3551165.png)
![N-(2-furylmethyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551169.png)
![2,3-dichloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3551177.png)


![N-(4-chlorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551199.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3551200.png)
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3551212.png)